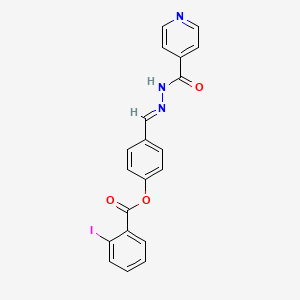
1,1'-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene) is an organic compound characterized by the presence of a butadiyne linkage between two 4-tert-butylbenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene) typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen and a base, such as pyridine or triethylamine, to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Glaser coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to a variety of hydrogenated products.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the benzene rings .
Aplicaciones Científicas De Investigación
1,1’-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene) has several scientific research applications, including:
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Organic Electronics: It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Its sensitivity to various chemical environments allows it to be used in the design of chemical sensors and detectors.
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations
Mecanismo De Acción
The mechanism of action of 1,1’-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene) largely depends on its application. In organic electronics, for example, the compound’s conjugated system allows for efficient charge transport, which is crucial for the performance of devices like OLEDs and OPVs. The molecular targets and pathways involved include the interaction of the conjugated system with electron donors and acceptors, facilitating charge separation and transport .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Buta-1,3-diyne-1,4-diylbis(4-methylbenzene)
- 1,1’-Buta-1,3-diyne-1,4-diylbis(4-methoxybenzene)
- 1,4-Diphenyl-1,3-butadiyne
Uniqueness
1,1’-Buta-1,3-diyne-1,4-diylbis(4-tert-butylbenzene) is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s electronic properties. This makes it distinct from other similar compounds, which may have different substituents, such as methyl or methoxy groups, affecting their reactivity and applications .
Propiedades
Fórmula molecular |
C24H26 |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[4-(4-tert-butylphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C24H26/c1-23(2,3)21-15-11-19(12-16-21)9-7-8-10-20-13-17-22(18-14-20)24(4,5)6/h11-18H,1-6H3 |
Clave InChI |
RCQHHUORJRJFLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11546725.png)
![Tert-butyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11546729.png)
![[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11546733.png)
![N-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methyl}imidoformamide](/img/structure/B11546741.png)
![2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11546744.png)
![2-(2-cyanophenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546747.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11546759.png)
![2,7-bis(2-phenoxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11546764.png)


![N,N'-[piperazine-1,4-diylbis(2,2-dinitropropane-3,1-diyl)]dibenzamide](/img/structure/B11546782.png)
![2,4-dibromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B11546784.png)
![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11546799.png)
![2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11546809.png)